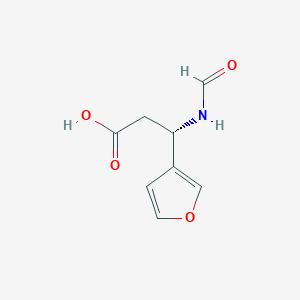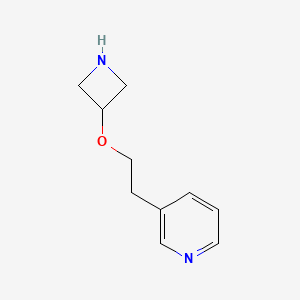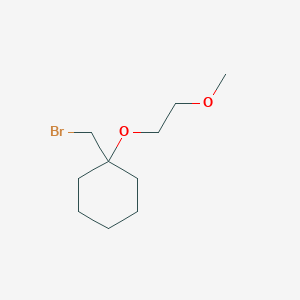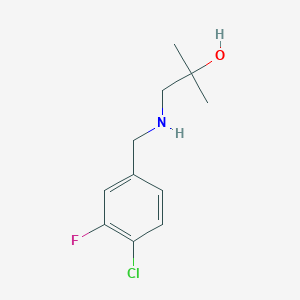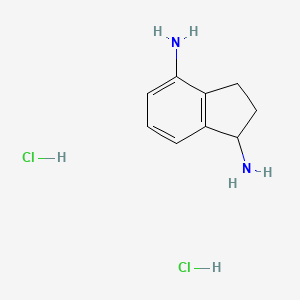
2,3-dihydro-1H-indene-1,4-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydro-1H-indene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2. It is also known as indane 1,3-diamine hydrochloride. This compound is a derivative of indane, a bicyclic hydrocarbon, and is characterized by the presence of two amine groups and two chloride ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-1,4-diamine dihydrochloride typically involves the hydrogenation of indene derivatives. One common method includes the reduction of indene using hydrogen gas in the presence of a palladium catalyst. The resulting product is then reacted with ammonia or an amine to introduce the diamine functionality. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and amination processes. The use of high-pressure hydrogenation and optimized catalysts can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-dihydro-1H-indene-1,4-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of fully saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
2,3-dihydro-1H-indene-1,4-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-dihydro-1H-indene-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The presence of amine groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indane: A bicyclic hydrocarbon with a similar core structure but lacking the diamine functionality.
1,2-diaminoindane: A related compound with diamine groups at different positions on the indane ring.
1,3-diaminoindane: Another similar compound with diamine groups at the 1 and 3 positions.
Uniqueness
2,3-dihydro-1H-indene-1,4-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of diamine groups at the 1 and 4 positions allows for unique interactions with molecular targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C9H14Cl2N2 |
|---|---|
Poids moléculaire |
221.12 g/mol |
Nom IUPAC |
2,3-dihydro-1H-indene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-3-1-2-6-7(8)4-5-9(6)11;;/h1-3,9H,4-5,10-11H2;2*1H |
Clé InChI |
SCXTZPNRRPTERJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1N)C=CC=C2N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


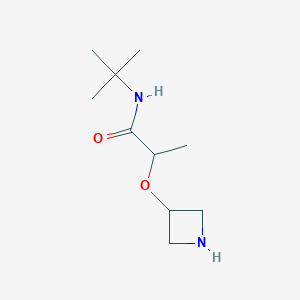
![5-[(4-Fluorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13476291.png)
![6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13476292.png)
![6-Oxaspiro[2.5]octane-5-carboxylic acid](/img/structure/B13476297.png)

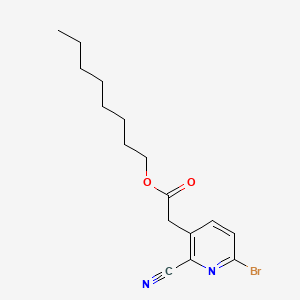
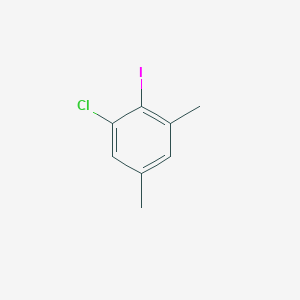

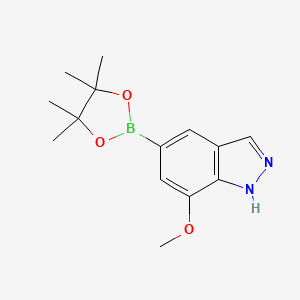
![8-Oxa-2lambda6-thiaspiro[4.5]decane-2,2,4-trione](/img/structure/B13476311.png)
